KSP ATPase Inhibition: Primary Sulfonamide vs. Sulfamide and Methylsulfonamide Congeners
In the seminal 2007 J. Med. Chem. study, compound 12 — the N‑linked primary sulfonamide analog of the target compound’s biaryl‑sulfonamide core — displays a KSP ATPase IC₅₀ of 700 nM. This is approximately 4‑fold weaker than the methylsulfonamide lead compound 5 (IC₅₀ = 161 nM) and ≈ 39‑fold weaker than the optimized sulfamide compound 20 (IC₅₀ = 18 nM) [REFS‑1]. The data illustrate that the –SO₂NH₂ motif, when directly attached to the biphenyl scaffold, yields substantially lower KSP affinity compared with N‑substituted sulfamide or N‑methylsulfonamide surrogates.
| Evidence Dimension | KSP ATPase inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Compound 12 (N‑linked primary sulfonamide congener): IC₅₀ = 700 nM |
| Comparator Or Baseline | Compound 5 (methylsulfonamide): IC₅₀ = 161 nM; Compound 20 (sulfamide): IC₅₀ = 18 nM |
| Quantified Difference | 4.3‑fold less potent than Cpd 5; 38.9‑fold less potent than Cpd 20 |
| Conditions | Human KSP motor domain ATPase assay (cell‑free) |
Why This Matters
Procurement for KSP‑targeted screening must select the primary sulfonamide intentionally; if higher potency is required, the –SO₂NH₂ compound serves as a low‑affinity tool or a synthetic intermediate rather than a lead candidate, which directly informs purchasing decisions.
- [1] Parrish CA et al. J Med Chem 2007, 50, 4939‑4952. Table 2: compound 12 KSP IC₅₀ = 700 nM; compound 5 IC₅₀ = 161 nM; compound 20 IC₅₀ = 18 nM. View Source
